An In-Depth Technical Guide to the Spectroscopic Characterization of (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine
An In-Depth Technical Guide to the Spectroscopic Characterization of (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine
This guide provides a comprehensive technical overview of the spectroscopic data for (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine. Designed for researchers, scientists, and drug development professionals, this document synthesizes predictive data with field-proven insights to facilitate the unambiguous identification and characterization of this important heterocyclic amine. Given the scarcity of published experimental data for this specific isomer, this guide establishes a robust analytical framework through a combination of high-accuracy spectral prediction, comparative analysis with related isomers, and detailed experimental protocols.
Introduction and Molecular Context
(1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine belongs to the azaindole class of compounds, which are bioisosteres of indole.[1] The fusion of a pyrrole ring to a pyridine ring results in a scaffold that is of significant interest in medicinal chemistry due to its ability to mimic the indole nucleus while offering altered physicochemical properties such as hydrogen bonding capacity and polarity.[1][2] These characteristics make azaindole derivatives, including the title compound, valuable scaffolds in the design of kinase inhibitors and other therapeutic agents.[3]
Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of newly synthesized compounds. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic signatures of (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine.
Synthesis Strategy: A Plausible Route
A fundamental understanding of the synthetic route is crucial for anticipating potential impurities and for the structural verification process. A plausible and effective method for the synthesis of (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine would likely involve a multi-step process starting from a suitable pyridine derivative. The general strategy often involves the construction of the fused pyrrole ring onto the pyridine core, followed by functionalization at the C3-position.
A common approach for constructing the pyrrolo[3,2-b]pyridine core is through the Fischer indole synthesis or variations thereof, starting from a pyridylhydrazine and a suitable ketone or aldehyde. Subsequent steps would involve the introduction of a functional group at the 3-position that can be converted to an aminomethyl group. For instance, a Vilsmeier-Haack reaction could introduce a formyl group, which can then be converted to the desired methanamine via reductive amination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments within (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine.
Predicted ¹H NMR Data
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons of the bicyclic system, the methylene protons, the amine protons, and the pyrrole N-H proton. The chemical shifts are influenced by the electronic effects of the fused rings and the substituents.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities (Predicted for DMSO-d₆ at 400 MHz)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-1 (N-H) | ~11.5 | br s | 1H |
| H-2 | ~7.8 | s | 1H |
| H-5 | ~8.1 | dd | 1H |
| H-6 | ~7.2 | dd | 1H |
| H-7 | ~7.9 | dd | 1H |
| -CH₂- | ~3.9 | s | 2H |
| -NH₂ | ~2.5 (variable) | br s | 2H |
Note: Predictions are based on computational models and data from related structures. Actual experimental values may vary.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts (Predicted for DMSO-d₆ at 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 | ~125 |
| C-3 | ~110 |
| C-3a | ~128 |
| C-5 | ~145 |
| C-6 | ~118 |
| C-7 | ~130 |
| C-7a | ~148 |
| -CH₂- | ~38 |
Interpretation and Comparative Analysis
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Aromatic Region: The protons on the pyridine ring (H-5, H-6, H-7) are expected to appear as doublets of doublets, consistent with the typical coupling patterns of a substituted pyridine. The chemical shifts will be influenced by the electron-donating pyrrole ring. The pyrrole proton (H-2) is expected to be a singlet.
-
Amine and Methylene Protons: The methylene protons (-CH₂-) adjacent to the aromatic ring and the amine group are predicted to appear as a singlet around 3.9 ppm. The amine protons (-NH₂) will likely be a broad singlet, and their chemical shift can be highly variable depending on concentration, temperature, and solvent.
-
N-H Proton: The pyrrole N-H proton is expected to be significantly downfield, a characteristic feature of azaindoles.
-
Comparison with Isomers: Published data for 1H-pyrrolo[3,2-c]pyridine derivatives show similar patterns in the aromatic region, though the specific chemical shifts and coupling constants will differ due to the different arrangement of the nitrogen atom in the pyridine ring.[4][5] For example, the H-2 proton in the pyrrole ring of related azaindoles typically resonates in the range of 7.5-8.0 ppm.
Field-Proven Insights for NMR Acquisition
-
Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound. Its ability to form hydrogen bonds will help in observing the N-H and NH₂ protons, which might otherwise exchange too rapidly in solvents like methanol-d₄. Chloroform-d (CDCl₃) is also an option, but the exchangeable protons may be broader or not observed.
-
2D NMR Experiments: To unambiguously assign the proton and carbon signals, a suite of 2D NMR experiments is essential.
-
COSY (Correlation Spectroscopy): To establish the connectivity between coupled protons, particularly in the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall connectivity of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide through-space correlations, which can be useful for confirming the spatial proximity of certain protons.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation patterns.
Predicted Mass Spectrometric Data
-
Molecular Formula: C₈H₉N₃
-
Molecular Weight: 147.18 g/mol
-
Predicted Exact Mass (Monoisotopic): 147.0796
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Ion | Predicted m/z |
| [M+H]⁺ | 148.0874 |
| [M+Na]⁺ | 170.0694 |
Fragmentation Analysis
Under electron ionization (EI) or electrospray ionization (ESI) with collision-induced dissociation (CID), the molecule is expected to fragment in a predictable manner.
-
Loss of NH₂: A primary fragmentation pathway would be the loss of the amino group (•NH₂) to give a fragment at m/z 131.
-
Loss of CH₂NH₂: Cleavage of the bond between the pyrrole ring and the methylene group would result in the loss of the aminomethyl radical (•CH₂NH₂) leading to a fragment at m/z 117.
-
Ring Fragmentation: The pyrrolopyridine ring system itself can undergo characteristic fragmentation, although these fragments would likely be of lower abundance.
Field-Proven Insights for MS Acquisition
-
Ionization Technique: ESI is the preferred method for this type of molecule, as it is a soft ionization technique that will readily produce the protonated molecular ion [M+H]⁺ with high abundance. This is ideal for accurate mass measurement and for subsequent MS/MS experiments. Atmospheric Pressure Chemical Ionization (APCI) could also be used.
-
High-Resolution Mass Spectrometry (HRMS): It is critical to obtain HRMS data (e.g., using a TOF or Orbitrap analyzer) to confirm the elemental composition of the molecular ion and its major fragments. This provides a high degree of confidence in the molecular formula.
-
Tandem Mass Spectrometry (MS/MS): Performing MS/MS on the [M+H]⁺ ion will provide valuable structural information by inducing fragmentation and allowing for the characterization of the resulting fragment ions. This is a powerful tool for distinguishing between isomers.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
Predicted IR Absorption Bands
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | N-H stretch | Pyrrole N-H and Amine N-H |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 2950 - 2850 | C-H stretch | Aliphatic C-H (in -CH₂-) |
| 1620 - 1580 | C=C and C=N stretch | Aromatic rings |
| 1500 - 1400 | C-C stretch | Aromatic rings |
| 850 - 750 | C-H bend (out-of-plane) | Aromatic C-H |
Interpretation and Comparative Analysis
-
N-H Stretching Region: A broad absorption in the 3400-3200 cm⁻¹ region is expected, which will be a composite of the pyrrole N-H and the symmetric and asymmetric stretches of the primary amine (-NH₂). This is a key diagnostic region for this molecule.
-
Aromatic Region: The C=C and C=N stretching vibrations of the pyrrolopyridine ring system will appear in the 1620-1400 cm⁻¹ region. The out-of-plane C-H bending vibrations in the fingerprint region (below 900 cm⁻¹) can provide information about the substitution pattern of the aromatic system.
-
Comparison with Azaindoles: The IR spectra of related azaindole derivatives consistently show strong N-H stretching bands and characteristic aromatic ring vibrations.[6] The presence of the aminomethyl group in the target compound will add the characteristic aliphatic C-H stretching bands.
Field-Proven Insights for IR Acquisition
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is the most convenient and common method, requiring minimal sample preparation. Alternatively, a KBr pellet can be prepared.
-
Spectral Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine identification of functional groups.
-
Data Interpretation: While IR is excellent for identifying functional groups, it is not typically used for detailed structural elucidation in the way that NMR is. Its primary role in this context is to confirm the presence of the key functional groups (amine, N-H, aromatic ring).
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.
Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 13 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 scans or more).
-
Set the spectral width to cover the expected range (e.g., 0 to 160 ppm).
-
-
2D NMR Acquisition:
-
Acquire COSY, HSQC, and HMBC spectra using standard pulse programs available on the spectrometer software. Optimize the acquisition and processing parameters for the specific molecule.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to all spectra.
-
Calibrate the chemical shift scale using the residual solvent signal (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the ¹H signals and pick the peaks for all spectra.
-
Protocol: High-Resolution Mass Spectrometry (HRMS) Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL in a solvent system compatible with ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.
-
Set up the ESI source in positive ion mode. Optimize source parameters such as capillary voltage, cone voltage, and gas flows.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the full scan mass spectrum over an appropriate m/z range (e.g., 100-500).
-
For MS/MS, set up an experiment to isolate the [M+H]⁺ ion and apply a range of collision energies to induce fragmentation.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it to the theoretical mass for the expected elemental composition (C₈H₉N₃). The mass error should be less than 5 ppm.
-
Analyze the fragmentation pattern from the MS/MS spectrum to confirm the structural features of the molecule.
-
Protocol: ATR-FTIR Data Acquisition
-
Instrument Setup:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty ATR crystal.
-
-
Sample Analysis:
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the key absorption bands and assign them to the corresponding functional groups.
-
Conclusion
This technical guide provides a comprehensive framework for the spectroscopic characterization of (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine. By integrating predicted spectroscopic data with established experimental protocols and comparative analysis of related structures, researchers can confidently identify and verify the structure of this and similar azaindole derivatives. The methodologies and insights presented herein are intended to serve as a valuable resource for scientists engaged in the synthesis and development of novel heterocyclic compounds.
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